3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro-
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Overview
Description
3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro- is a polysulfur-containing heterocyclic compound. This class of compounds has garnered significant interest due to their potential as sources of hydrogen sulfide, an endogenously produced gaseous signaling molecule . The compound is part of the broader family of 1,2-dithiole-3-thiones, which have been studied for their pharmacological activities, including antitumor, antioxidant, chemotherapeutic, antithrombotic, and radioprotective properties .
Preparation Methods
The synthesis of 3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro- can be achieved through several methods. One common approach involves the sulfuration of 3-oxoesters, iso-propenyl derivatives, α-enolic dithioesters, and related compounds . Another method includes the tandem sulfuration/annulation of propargylamines, defluorinative thioannulation of trifluoropropynes with sulfur, and [3+2] cycloaddition of elemental sulfur to cyclopropenthione derivatives . Industrial production methods typically involve the use of Lawesson’s reagent and elemental sulfur under reflux conditions in toluene .
Chemical Reactions Analysis
3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include elemental sulfur, disulfur dichloride, and Lawesson’s reagent . Major products formed from these reactions include various heterocyclic systems through 1,3-dipolar cycloaddition, replacement of sulfur atoms to form carbon- and carbon-nitrogen containing moieties .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other heterocyclic compounds . In biology and medicine, it has been studied for its potential pharmacological activities, including antitumor, antioxidant, chemotherapeutic, antithrombotic, and radioprotective properties . Additionally, it has shown anti-HIV activity . In industry, it is used in the production of commercial drugs such as Oltipraz, anethole dithiolethione, S-Danshensu, and NOSH-1 .
Mechanism of Action
The mechanism of action of 3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro- involves the release of hydrogen sulfide, which acts as a gaseous signaling molecule . Hydrogen sulfide regulates important functions of the cardiovascular, immune, nervous, respiratory, and gastrointestinal systems . It is involved in various diseases, including Down syndrome, Alzheimer’s, and Parkinson’s diseases . The compound activates the Nrf2-HO-1 signaling pathway, providing protection against oxidative stress .
Comparison with Similar Compounds
3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro- is unique among similar compounds due to its high efficiency in releasing hydrogen sulfide . Similar compounds include 4,5-dimethyl-1,2-dithiole-3-thione, anethole dithiolethione, and S-Danshensu . These compounds also exhibit significant pharmacological activities but differ in their chemical structures and specific applications .
Properties
CAS No. |
103656-48-0 |
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Molecular Formula |
C5H4S5 |
Molecular Weight |
224.4 g/mol |
IUPAC Name |
5,6-dihydrodithiolo[3,4-b][1,4]dithiine-3-thione |
InChI |
InChI=1S/C5H4S5/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H2 |
InChI Key |
AEDCVUAGZBIZKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(S1)C(=S)SS2 |
Origin of Product |
United States |
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